molecular formula C14H20N2O2 B7474650 N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide

Cat. No. B7474650
M. Wt: 248.32 g/mol
InChI Key: UDVVAUGHUTVXSJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

The exact mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients, which can lead to tumor cell death.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of cytokines in the blood, which can stimulate the immune system. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of reactive oxygen species, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be toxic at high doses, which can limit its use in clinical trials. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in clinical settings.

Future Directions

For research on N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide include the development of new synthetic methods, the identification of biomarkers, the development of combination therapies, and the study of its potential use in the treatment of infectious diseases.

Synthesis Methods

N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide. The final step involves the reaction of the product with methyl iodide to yield N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide. This synthesis method has been described in detail in several scientific publications.

Scientific Research Applications

N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied extensively for its potential anticancer properties. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied for its potential use in the treatment of infectious diseases, such as tuberculosis.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-6-7-12(8-11(10)2)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVVAUGHUTVXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide

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